2,3-Dichloro-4-methoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-4-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIISWCJUGKFBMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,3 Dichloro 4 Methoxyphenol and Structural Analogues
Established Synthetic Routes to 2,3-Dichloro-4-methoxyphenol
Synthesis from 2,3-Dichloro-1,4-benzoquinone (B8745268) via Phosphite (B83602) Reagents
Exploration of Alternative Precursors and Reaction Pathways
Alternative synthetic strategies for this compound can be explored starting from different precursors. One potential route begins with the chlorination of 4-methoxyphenol (B1676288). However, controlling the regioselectivity of the chlorination to obtain the desired 2,3-dichloro substitution pattern can be challenging due to the directing effects of the hydroxyl and methoxy (B1213986) groups.
A plausible synthetic route for the precursor 2,3-dichloro-1,4-benzoquinone starts from 1,4-benzoquinone (B44022). chemicalbook.com The process involves reacting 1,4-benzoquinone with sulfuryl chloride in a diethyl ether and chloroform (B151607) mixture. chemicalbook.com The resulting intermediate is then treated with silver(I) oxide to yield 2,3-dichloro-1,4-benzoquinone. chemicalbook.com
Advanced Synthetic Strategies for Substituted Methoxyphenols
Nucleophilic Aromatic Substitution in Halogenated Phenol (B47542) Systems
Nucleophilic aromatic substitution (SNA_r_) is a fundamental reaction for the synthesis of substituted phenols, including methoxyphenols. libretexts.orgresearchgate.net This reaction typically involves the displacement of a halide from an aromatic ring by a nucleophile, such as a methoxide (B1231860) ion. The success of SNA_r_ reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups at the ortho and para positions to the leaving group significantly activates the ring towards nucleophilic attack. libretexts.org
For instance, the synthesis of m-aryloxy phenols often utilizes nucleophilic aromatic substitution. mdpi.comencyclopedia.pub In these cases, a halogenated phenol derivative can react with an alkoxide or phenoxide under basic conditions to form an ether linkage. The reaction is often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Recent advancements have explored the use of transition metal catalysis to facilitate SNA_r_ reactions on less activated or even electron-rich aryl halides. nih.gov Furthermore, a novel strategy involves the homolysis of the O-H bond in halophenols to generate a transient phenoxyl radical. osti.gov This radical acts as a powerful electron-withdrawing group, activating the aryl halide for nucleophilic substitution. osti.gov
Catalytic Approaches in Aryloxy Phenol Ether Formation
Catalytic methods play a crucial role in the efficient synthesis of aryloxy phenol ethers. The Ullmann condensation, a classic copper-catalyzed reaction, is widely used for the formation of diaryl ethers. researchgate.netmdpi.comencyclopedia.pub Modern variations of the Ullmann reaction often employ catalytic amounts of copper salts, sometimes in the presence of ligands, to improve reaction efficiency and reduce the harsh reaction conditions of the original protocol. mdpi.comencyclopedia.pub
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for the formation of C-O bonds, providing another powerful tool for synthesizing aryloxy phenols. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a palladium catalyst and a suitable base.
More recently, iridium-catalyzed hydrogen transfer reactions have been developed for the synthesis of substituted benzofurans from benzylic alcohols, demonstrating the versatility of catalytic methods in forming oxygen-containing heterocyclic systems which can be related to aryloxy phenols. organic-chemistry.org Additionally, palladium(II) catalysts have been used for the asymmetric synthesis of allylic aryl ethers from phenol nucleophiles. acs.org
Selective Introduction of Halogen and Methoxy Groups
The selective introduction of halogen and methoxy groups onto a phenolic backbone is a key challenge in the synthesis of specifically substituted methoxyphenols. The regioselectivity of electrophilic halogenation of phenols is often difficult to control, as the hydroxyl group is a strong ortho, para-director, often leading to mixtures of isomers and polyhalogenated products. scientificupdate.com
To address this, directed ortho-metalation strategies have been developed to achieve high regioselectivity. More recently, catalytic methods have emerged as a more practical approach. For example, ammonium (B1175870) salt-catalyzed ortho-selective monochlorination of phenols has been reported using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) as the chlorinating agent. scientificupdate.comnih.gov Copper(II) halides have also been utilized for the para-selective halogenation of nitrosoarenes, which can subsequently be converted to the corresponding halogenated anilines or nitrobenzenes. acs.org
The introduction of a methoxy group can be achieved through Williamson ether synthesis, where a phenoxide reacts with a methylating agent like methyl iodide or dimethyl sulfate. For the synthesis of 4-methoxyphenol, a method involving the reaction of hydroquinone (B1673460) and benzoquinone in methanol (B129727) at reflux has been reported to give a quantitative yield. core.ac.uk The alkoxylation of phenols can also be achieved by reacting them with cyclic organic carbonates in the presence of a potassium iodide catalyst. google.com
Derivatization and Synthesis of Analogues Containing the this compound Moiety
The this compound scaffold serves as a versatile building block for the synthesis of a variety of more complex structural analogues. Derivatization primarily targets the hydroxyl group, although modifications involving the aromatic ring are also possible. These transformations allow for the introduction of diverse functional groups, leading to compounds with a range of chemical properties and potential biological activities.
A key strategy in the derivatization of phenols is the formation of ethers and esters, and while specific examples starting directly from this compound are not extensively documented in readily available literature, general synthetic organic chemistry principles apply. For instance, the Williamson ether synthesis, a well-established method, would involve the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide, followed by nucleophilic substitution with an alkyl halide. Similarly, esterification can be achieved by reacting the phenol with an acid chloride or anhydride, often in the presence of a base to activate the phenol and neutralize the acidic byproduct.
While direct derivatization of this compound is a primary route, another synthetic approach involves the use of this compound or its close structural relatives as intermediates in multi-step syntheses. For example, in the development of dopamine (B1211576) D3 receptor antagonists, piperazine (B1678402) derivatives containing a 2,3-dichlorophenyl moiety have been synthesized, showcasing a pathway to complex bioactive molecules. nih.gov
A notable example of derivatization involves a sulfur analogue, 2,3-dichloro-4-methoxythiophenol. This compound has been used to synthesize α-(2,3-dichloro-4-methoxyphenylthio)isovaleric acid. The synthesis proceeds by treating the thiophenol with sodium hydride to form the corresponding thiophenoxide, which then reacts with α-bromoisovaleric acid in a nucleophilic substitution reaction. prepchem.com This demonstrates a viable route for attaching carboxylic acid-containing side chains to the 2,3-dichloro-4-methoxyphenyl scaffold via a thioether linkage.
Furthermore, the 2,3-dichloro-4-methoxyphenyl moiety has been successfully incorporated into more complex heterocyclic structures. For instance, (2,3-dichloro-4-methoxyphenyl)(1-ethoxymethyl-5-pyrazolyl)methanone has been synthesized. prepchem.com This involves the creation of a ketone linkage between the dichlorinated phenyl ring and a substituted pyrazole (B372694) ring. Another example is the synthesis of 3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzisoxazole, which places the dichlorinated aromatic group onto a benzisoxazole core. chemsynthesis.com
It is also worth noting that attempts to utilize closely related compounds in certain reactions have been met with challenges. For example, a Friedel-Crafts acylation of 3,5-dichloro-4-methoxyphenol (B1593616) with 2,6-dimethoxybenzoyl chloride was reported to be unsuccessful, highlighting the influence of the specific substitution pattern on the reactivity of the aromatic ring.
The following table summarizes some of the synthesized analogues that incorporate the 2,3-dichloro-4-methoxyphenyl or a closely related moiety, illustrating the types of derivatizations that have been achieved.
| Starting Material Analogue | Reagent(s) | Product | Reaction Type |
| 2,3-dichloro-4-methoxythiophenol | 1. Sodium hydride2. α-bromoisovaleric acid | α-(2,3-dichloro-4-methoxyphenylthio)isovaleric acid | Nucleophilic substitution |
| 2,3-dichlorophenylpiperazine | Various heterobiarylcarboxamides | N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-heterobiarylcarboxamides | Amide coupling |
| Not specified | Not specified | (2,3-dichloro-4-methoxyphenyl)(1-ethoxymethyl-5-pyrazolyl)methanone | Not specified |
| Not specified | Not specified | 3-(2,3-dichloro-4-methoxyphenyl)-1,2-benzisoxazole | Not specified |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a detailed picture of the atomic connectivity can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 2,3-Dichloro-4-methoxyphenol, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy (B1213986) group protons.
The aromatic region will be of particular interest. The two aromatic protons are expected to appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chlorine atoms. The hydroxyl proton will likely appear as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration. The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H | 6.5 - 7.5 | d | ~8-9 |
| Aromatic H | 6.5 - 7.5 | d | ~8-9 |
| OH | Variable (e.g., 5.0 - 6.0) | s (broad) | N/A |
| OCH₃ | ~3.9 | s | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to the six aromatic carbons and the one methoxy carbon.
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bearing the chlorine atoms are expected to be shifted downfield. The carbon attached to the hydroxyl group and the carbon attached to the methoxy group will also have characteristic chemical shifts. The methoxy carbon will appear as a single peak in the aliphatic region of the spectrum.
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-OH | 145 - 155 |
| C-Cl | 120 - 135 |
| C-Cl | 120 - 135 |
| C-OCH₃ | 140 - 150 |
| C-H | 110 - 125 |
| C-H | 110 - 125 |
| OCH₃ | 55 - 65 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. In the case of this compound, a cross-peak would be expected between the two aromatic protons, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the definitive assignment of the protonated aromatic carbons by correlating their ¹H and ¹³C signals.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons). For instance, correlations would be expected between the methoxy protons and the carbon atom at position 4 of the aromatic ring.
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present.
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹.
C-H Stretch (Aliphatic): The C-H stretching of the methoxy group will result in absorptions in the 2850-3000 cm⁻¹ region.
C=C Stretch (Aromatic): The stretching vibrations of the aromatic ring are expected to produce several bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The C-O stretching vibrations of the phenol (B47542) and methoxy groups will likely appear in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
C-Cl Stretch: The C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium to Weak |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1300 | Strong |
| C-O stretch (methoxy) | 1000 - 1100 | Strong |
| C-Cl stretch | 600 - 800 | Medium to Strong |
Raman Spectroscopy of this compound (Theoretical and Experimental)
Raman spectroscopy provides complementary information to FT-IR. While direct experimental Raman spectra for this compound are not widely available, theoretical calculations based on density functional theory (DFT) for similar molecules can predict the expected Raman active modes.
The Raman spectrum is expected to be dominated by vibrations of the aromatic ring and the C-Cl bonds. The symmetric stretching of the aromatic ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum. The C-Cl stretching vibrations would also be expected to be Raman active. The O-H stretching vibration is generally weak in Raman spectroscopy. A combined experimental and theoretical approach is often employed for the detailed vibrational analysis of such molecules. chemicalbook.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as gaining insight into its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₇H₆Cl₂O₂), the presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺˙). The two major stable isotopes of chlorine are ³⁵Cl and ³⁷Cl. Therefore, the molecular ion will appear as a cluster of peaks corresponding to molecules containing ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂.
HRMS can distinguish between these isotopic compositions and provide exact masses for each. The analysis allows for the unambiguous confirmation of the elemental formula, distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound Molecular Ion Isotopes
| Isotopic Composition | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| C₇H₆³⁵Cl₂O₂ | 191.9744 | 100.0 |
| C₇H₆³⁵Cl³⁷ClO₂ | 193.9715 | 65.3 |
Note: This table represents theoretical data based on isotopic abundances. Actual experimental values may vary slightly.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas chromatography-mass spectrometry is a powerful hybrid technique used to separate volatile compounds from a mixture and identify them based on their mass spectra. In the analysis of this compound, the compound is first passed through a GC column, where it is separated from impurities based on its boiling point and interaction with the stationary phase. The retention time (the time taken to pass through the column) is a characteristic property under specific analytical conditions.
Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecular ion to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.
Key fragmentation pathways for this compound would likely involve:
Loss of a methyl group (-CH₃) from the methoxy moiety, leading to a significant fragment ion.
Loss of a formyl radical (-CHO) or carbon monoxide (-CO).
Cleavage of chlorine atoms , resulting in ions corresponding to [M-Cl]⁺.
Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the analyte. GC-MS is also highly effective for assessing the purity of a sample of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that may be thermally unstable or not sufficiently volatile for GC, liquid chromatography-mass spectrometry is the preferred method. LC separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. The separated components are then introduced into the mass spectrometer.
Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used in LC-MS. These methods usually result in less fragmentation than EI, often showing a prominent peak for the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. The phenolic hydroxyl group of this compound makes it particularly suitable for analysis in negative ion mode ESI. This technique is crucial for confirming the molecular weight of the compound and can be combined with tandem mass spectrometry (MS/MS) to induce fragmentation and obtain structural information.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The structure of this compound, containing a substituted benzene (B151609) ring, gives rise to characteristic absorptions in the UV region.
The key electronic transitions for this molecule are π → π* transitions associated with the aromatic ring. The presence of substituents—the hydroxyl, methoxy, and two chlorine atoms—influences the energy of these transitions and thus the wavelength of maximum absorbance (λₘₐₓ). These substituents, particularly the oxygen-containing groups with their non-bonding electrons (n), can also lead to n → π* transitions.
The UV-Vis spectrum of this compound dissolved in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show distinct absorption bands. The position and intensity (molar absorptivity, ε) of these bands are characteristic of the substituted phenol structure.
Table 2: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λₘₐₓ Range (nm) | Chromophore |
|---|---|---|
| π → π* | ~280-300 | Substituted Benzene Ring |
Note: This table provides estimated absorption ranges based on the structure. The exact λₘₐₓ values are dependent on the solvent used.
Single Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry
To perform this analysis, a suitable single crystal of this compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, and from this, the positions of the individual atoms can be determined with very high precision.
An XRD analysis of this compound would reveal:
The planarity of the benzene ring.
The precise bond lengths of C-C, C-O, C-H, and C-Cl bonds.
The bond angles between the atoms of the ring and its substituents.
The torsional angles, describing the orientation of the methoxy and hydroxyl groups relative to the ring.
Information about intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the phenolic hydroxyl group.
This technique provides the ultimate confirmation of the compound's connectivity and stereochemistry.
Computational Chemistry and Quantum Mechanical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry
Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. researchgate.netidosr.org It is employed to determine the electronic structure, optimized geometry, and other key molecular properties by solving the Schrödinger equation through approximations based on electron density. researchgate.net
The first step in the computational analysis of 2,3-Dichloro-4-methoxyphenol involves geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. For substituted phenols, this involves calculating key structural parameters such as bond lengths, bond angles, and dihedral (torsional) angles that define the molecule's shape.
In molecules like this compound, conformational analysis is crucial, particularly concerning the orientation of the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups relative to the benzene (B151609) ring. The rotation around the C-O bonds can lead to different conformers with varying energies. DFT calculations can map these energy changes to identify the global minimum energy conformation, which is the most likely structure to be observed. Studies on similar substituted phenols have successfully used this approach to determine their preferred geometries. researchgate.netijrte.org
Illustrative Optimized Geometrical Parameters: The table below presents a hypothetical set of optimized geometrical parameters for this compound, as would be calculated using DFT. These values are based on typical bond lengths and angles for similar aromatic compounds.
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |
| Bond Length | C-O (hydroxyl) | ~1.36 Å |
| Bond Length | O-H | ~0.97 Å |
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-O (methoxy) | ~1.37 Å |
| Bond Angle | C-C-C (aromatic) | ~119° - 121° |
| Bond Angle | C-O-H | ~109° |
| Dihedral Angle | C-C-O-H | ~0° or 180° |
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation (XC) functional. The basis set is a set of mathematical functions used to build the molecular orbitals. For molecules containing halogens like chlorine, Pople-style basis sets such as 6-311+G(d,p) are commonly employed. karazin.ua The "+" indicates the addition of diffuse functions to better describe weakly bound electrons, while the "(d,p)" signifies the inclusion of polarization functions to allow for more flexibility in orbital shapes, which is crucial for accurate geometry and property prediction.
The XC functional is an approximation of the complex electron exchange and correlation energies. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, as it incorporates a portion of the exact Hartree-Fock exchange, often yielding reliable results for geometries and energies. ijrte.orgkarazin.ua Computational studies on related chlorinated and methoxylated phenols frequently utilize the B3LYP functional in conjunction with a 6-311G or larger basis set to achieve accurate predictions. researchgate.netijrte.orgkarazin.ua
Phenols can theoretically exist in equilibrium with their keto tautomers. For this compound, this would involve the migration of the hydroxyl proton to one of the ring carbons, forming a cyclohexadienone structure. DFT calculations are an excellent tool for investigating such tautomeric equilibria. By calculating the total electronic energies of both the enol (phenolic) and potential keto forms, the relative stability can be determined.
For simple phenols, the enol form is overwhelmingly more stable due to the energetic favorability of the aromatic system. Computational studies confirm this by showing a large energy difference between the tautomers. While specific calculations for this compound are not published, it is expected that, like other phenols, its equilibrium would lie almost entirely on the side of the aromatic enol form. DFT can also be used to calculate the energy of the transition state connecting the two forms, providing insight into the kinetic barrier of the tautomerization process.
Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity.
The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the energy of the LUMO is related to the electron affinity (the ability to accept an electron).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that a molecule is more reactive. science.gov DFT calculations provide precise values for these orbital energies. For this compound, the HOMO is expected to have significant electron density on the phenolic oxygen and the aromatic ring, while the LUMO would likely be distributed across the π-system of the ring, influenced by the electron-withdrawing chlorine atoms.
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. These indices provide a quantitative measure of reactivity and stability.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.
Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
While global indices describe the molecule as a whole, local reactivity descriptors predict which specific atoms within the molecule are most reactive. Fukui functions are the primary tool for this purpose. researchgate.net They indicate the change in electron density at a specific point in the molecule when an electron is added or removed. By analyzing Fukui functions, one can identify the most likely sites for:
Nucleophilic attack (where an electron is added to the LUMO).
Electrophilic attack (where an electron is removed from the HOMO). researchgate.net
For this compound, Fukui function analysis would likely identify the oxygen atoms and specific carbons on the aromatic ring as the most reactive sites, guiding the prediction of its chemical behavior in reactions. researchgate.net
Illustrative Global Reactivity Descriptors: This table shows representative values for global reactivity descriptors that could be obtained for this compound from a DFT calculation.
| Descriptor | Formula | Illustrative Value (eV) |
|---|---|---|
| EHOMO | - | -6.5 eV |
| ELUMO | - | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.85 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 2.79 eV |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a crucial tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. imist.ma The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface. Different potential values are represented by a color spectrum: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), indicating sites for nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential. imist.ma
Computational Prediction of Spectroscopic Parameters
Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, researchers can assign experimental bands with greater confidence and understand the underlying vibrational and electronic transitions.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. DFT calculations, commonly using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are highly effective for predicting these vibrational frequencies. researchgate.netnih.gov Theoretical harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. nih.gov To achieve better agreement with experimental data, these calculated frequencies are typically scaled by an appropriate factor.
The simulated spectra of this compound would display characteristic bands corresponding to its functional groups. Key vibrational modes include the O-H stretching of the phenolic group, C-H stretching in the aromatic ring and methoxy group, C-O stretching for both the hydroxyl and methoxy functionalities, and C-Cl stretching vibrations. The potential energy distribution (PED) analysis is used to provide a quantitative assignment of each vibrational mode. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |
|---|---|---|---|
| O-H Stretch | 3550 | 3545 | Phenolic hydroxyl group |
| C-H Stretch (Aromatic) | 3080 | 3075 | Aromatic ring C-H |
| C-H Stretch (Methoxy) | 2950 | 2948 | CH₃ group |
| C=C Stretch (Aromatic) | 1600, 1480 | 1598, 1475 | Aromatic ring skeletal vibrations |
| C-O Stretch (Phenol) | 1250 | 1245 | Phenolic C-O bond |
| C-O Stretch (Methoxy) | 1150 | 1148 | Methoxy C-O bond |
| C-Cl Stretch | 780, 720 | 778, 715 | Carbon-chlorine bonds |
The electronic absorption properties of a molecule can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com This method calculates the excitation energies and oscillator strengths (f) of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. mdpi.comresearchgate.net For aromatic compounds like this compound, the primary electronic transitions observed in the UV-Vis region are typically π → π* transitions associated with the benzene ring. The presence of substituents like hydroxyl, methoxy, and chlorine atoms can shift the absorption maxima to longer wavelengths (bathochromic shift) and alter their intensities. Calculations are often performed with a functional like B3LYP and may include a solvent model to better replicate experimental conditions. researchgate.netyoutube.com
Table 2: Predicted Electronic Transitions for this compound (in Methanol)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |
|---|---|---|
| 285 | 0.152 | HOMO → LUMO (π → π*) |
| 220 | 0.480 | HOMO-1 → LUMO (π → π*) |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital.
The predicted spectrum would show a primary absorption band around 285 nm, attributed mainly to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which is characteristic of a π → π* transition within the substituted benzene ring. nih.gov
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.netrsc.org This method, typically employed within the DFT framework, computes the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then determined by referencing these shielding values to a standard, such as Tetramethylsilane (TMS). imist.ma This computational prediction is invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra and can aid in structure elucidation. researchgate.netimist.ma Excellent correlations between experimental and GIAO-calculated chemical shifts have been widely reported for a variety of organic molecules. researchgate.net
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)
| Atom | Calculated δ (ppm) | Experimental δ (ppm) (Hypothetical) |
|---|---|---|
| ¹H NMR | ||
| H (on O) | 5.80 | 5.75 |
| H-5 | 7.10 | 7.05 |
| H-6 | 6.95 | 6.90 |
| H (on OCH₃) | 3.90 | 3.88 |
| ¹³C NMR | ||
| C-1 (C-OH) | 148.5 | 148.2 |
| C-2 (C-Cl) | 118.0 | 117.8 |
| C-3 (C-Cl) | 120.5 | 120.3 |
| C-4 (C-OCH₃) | 150.0 | 149.7 |
| C-5 | 116.5 | 116.2 |
| C-6 | 115.0 | 114.8 |
| C (on OCH₃) | 56.5 | 56.3 |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal lattice is governed by intermolecular forces. Understanding these interactions is key to predicting crystal structure and physical properties.
For this compound, the most significant intermolecular interaction is hydrogen bonding. The phenolic hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl and methoxy groups are effective hydrogen bond acceptors. nih.gov In the solid state, it is highly probable that molecules of this compound form extensive hydrogen bonding networks. The most likely motif involves the hydroxyl hydrogen of one molecule forming an O-H···O bond with the phenolic oxygen of a neighboring molecule. nih.gov This type of interaction often leads to the formation of infinite chains or other supramolecular assemblies. nih.govslideshare.net The presence of bulky chlorine atoms may introduce steric hindrance that influences the specific geometry and packing of these hydrogen-bonded networks. nih.gov X-ray crystallography studies on similar dichlorophenol compounds have confirmed the dominant role of such hydrogen bonds in defining the crystal lattice. nih.govresearchgate.net
Despite a comprehensive search for scientific literature concerning the compound "this compound," no specific computational or crystallographic studies were found that would provide the necessary data to address the requested topics.
The search for experimental crystal structure data, which is a prerequisite for analyzing pi-stacking, van der Waals interactions, and conducting a Hirshfeld surface analysis, did not yield any results for this specific molecule. Consequently, a detailed discussion of its intermolecular interactions based on these computational methods is not possible.
Furthermore, searches for theoretical investigations into the nonlinear optical (NLO) properties and the thermodynamic stability or formation energy of this compound also failed to identify any relevant publications.
Therefore, due to the absence of published research data for this compound in these specific areas of computational chemistry, it is not possible to generate the requested scientific article.
Chemical Reactivity and Mechanistic Investigations
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction typically proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com
The reactivity and regioselectivity of the phenolic ring in 2,3-dichloro-4-methoxyphenol are governed by the combined electronic and steric effects of its substituents. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring via resonance. Conversely, the chlorine (-Cl) atoms are deactivating due to their inductive electron withdrawal but are also ortho-, para-directors because of resonance-based electron donation.
The positions on the ring available for substitution are C5 and C6. The directing effects of the existing substituents on these positions are summarized below.
Interactive Data Table: Directing Effects of Substituents on this compound
| Substituent | Position | Type | Directing Influence | Target Position Activated |
| -OH | C1 | Activating | Ortho, Para | C6 (ortho), C5 (para) |
| -Cl | C2 | Deactivating | Ortho, Para | C6 (para) |
| -Cl | C3 | Deactivating | Ortho, Para | C5 (ortho) |
| -OCH₃ | C4 | Activating | Ortho, Para | C5 (ortho) |
Nucleophilic Substitution Reactions at Halogenated or Methoxylated Positions
Aromatic nucleophilic substitution (SNAr) can occur on the ring, involving the displacement of a leaving group, such as a halide, by a nucleophile. This mechanism is distinct from SEAr and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. While the chlorine atoms in this compound are potential leaving groups, the ring is not strongly activated for SNAr, as the primary activating groups (-OH and -OCH₃) are electron-donating. However, under forcing conditions (e.g., high temperature and pressure with a strong nucleophile), substitution of the chlorine atoms may be possible. nih.gov In molecules with stronger activation, such as those containing nitro groups, sequential displacement of halogens is feasible. nih.gov
Displacement of the methoxy group is generally difficult. Cleavage of the ether linkage typically requires harsh conditions, such as treatment with strong acids like hydroiodic acid or hydrobromic acid, and proceeds via a different mechanism involving protonation of the ether oxygen.
Oxidation and Reduction Pathways
Oxidation: Phenols are susceptible to oxidation. The oxidation of this compound can lead to several products depending on the oxidant and reaction conditions. Mild oxidation may result in the formation of dimers or polymers through radical coupling. mdpi.com Stronger oxidation can convert the phenol (B47542) into a quinone. The oxidation of substituted catechols and methoxyphenols often proceeds through semiquinone radicals to form quinones, carboxylic acids, and polyphenols. acs.orgresearchgate.net The electrochemical oxidation of similar methoxyphenols has been shown to produce benzoquinone intermediates. researchgate.net
Reduction: The chlorine atoms on the aromatic ring can be removed through catalytic hydrodehalogenation, a process that involves reaction with hydrogen gas in the presence of a metal catalyst like palladium or platinum. This would yield 4-methoxyphenol (B1676288). Reduction of the azo group in a related compound, 2,3-dichloro-4-phenylazo phenol, using agents like sodium hydrosulfite or hydrazine (B178648) hydrate, has been used to prepare 2,3-dichloro-4-hydroxyaniline, demonstrating a viable reduction pathway for derivatives without affecting the chlorine atoms. google.com
Coupling Reactions for Extended Conjugated Systems
Modern cross-coupling reactions provide powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The C-Cl bonds in this compound serve as handles for such transformations.
Palladium- or Nickel-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, or Heck couplings could potentially be used to couple the aryl chloride positions with boronic acids, organostannanes, or alkenes, respectively. These reactions typically require a palladium or nickel catalyst and a base to proceed. acs.org
Oxidative Coupling: Phenolic compounds can undergo oxidative coupling reactions, often catalyzed by metal salts (e.g., FeCl₃) or enzymes, to form biphenyl (B1667301) or polyphenolic structures. mdpi.comclockss.org For this compound, this would likely involve the formation of a C-C bond between two molecules at the positions ortho or para to the hydroxyl group (C5 or C6), leading to the formation of a substituted dihydroxy-dimethoxy-tetrachlorobiphenyl. researchgate.net
Reactions with Environmental Oxidants and Chlorinating Agents
As a substituted phenol, this compound can react with various environmental oxidants, which is relevant to its environmental fate and degradation pathways.
Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive species present in the atmosphere and in advanced oxidation processes for water treatment. The reaction of •OH with aromatic compounds typically proceeds via addition to the ring or hydrogen abstraction from the phenolic -OH group. Studies on the closely related compound guaiacol (B22219) (2-methoxyphenol) show that its reaction with •OH radicals in the presence of NOx leads to the formation of nitroguaiacol isomers and secondary organic aerosols. researchgate.net A similar pathway can be anticipated for this compound, likely resulting in hydroxylated and/or nitrated derivatives.
Reaction with Ozone (O₃): Ozonolysis of phenols in aqueous solution can lead to ring-opening and the formation of smaller, oxygenated molecules like carboxylic acids. acs.org
Reaction with Chlorinating Agents: In water treatment processes, phenols react with chlorine to form chlorinated derivatives. Given that this compound is already chlorinated, further chlorination could occur at the remaining open positions on the ring (C5 and C6), or oxidation reactions could take place.
Table of Potential Products from Environmental Oxidation of Guaiacol (as an analogue) researchgate.net
| Reactant | Oxidant | Conditions | Major Products Identified |
| Guaiacol | •OH | High-NOx | 4-Nitroguaiacol, 3/6-Nitroguaiacol, Secondary Organic Aerosol |
Acid-Catalyzed and Base-Catalyzed Reactions
Base-Catalyzed Reactions: The phenolic proton is acidic and readily removed by a base (e.g., sodium hydroxide) to form the corresponding sodium phenoxide. This phenoxide is a potent nucleophile and is even more strongly activated toward electrophilic aromatic substitution than the parent phenol. The phenoxide can also participate in Williamson ether synthesis, reacting with an alkyl halide to form a new ether at the C1 position.
Acid-Catalyzed Reactions: In the presence of a strong acid, the oxygen atoms of the hydroxyl and methoxy groups can be protonated. Under vigorous conditions, this can lead to the cleavage of the methyl-ether bond (O-demethylation), converting the 4-methoxy group into a hydroxyl group, yielding a dichlorodihydroxybenzene derivative. Lewis acids can also be used to catalyze reactions such as Friedel-Crafts alkylation or acylation at the activated ring positions. nih.gov
Environmental Fate and Biotransformation Mechanisms
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation of 2,3-Dichloro-4-methoxyphenol primarily involves photodegradation and, to a lesser extent, hydrolysis and chemical oxidation in aquatic systems.
Photodegradation is a significant abiotic process for the transformation of phenolic compounds in the environment. The absorption of ultraviolet (UV) radiation can lead to the excitation of the molecule, initiating a series of reactions that result in its degradation. The primary mechanisms involved in the photodegradation of organic compounds include oxidation by photochemically generated reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), as well as direct photolysis. epa.gov
For chlorophenols, photodegradation often proceeds through hydroxylation of the aromatic ring, leading to the formation of chlorinated hydroquinones and catechols. Subsequent reactions can involve dechlorination, ring cleavage, and polymerization. While specific studies on the photodegradation of this compound are limited, the transformation products can be inferred from studies on structurally similar compounds. For instance, research on the photodegradation of 2-ethylhexyl 4-methoxycinnamate, which contains a methoxyphenyl group, identified monochloro-4-methoxyphenols and dichloro-4-methoxyphenols as transformation products. researchgate.net
The direct photolysis of 2,4,6-trichlorophenol has been shown to yield intermediates such as 2,6-dichloro-1,4-benzoquinone, 3,5-dichloro-2-hydroxy-1,4-benzoquinone, and 2,6-dichlorohydroquinone. scispace.com Similarly, the photocatalytic degradation of 2,3-dichlorophenol has been investigated, indicating that degradation is favorable under acidic conditions. researchgate.net Based on these findings, the photodegradation of this compound likely proceeds through the formation of hydroxylated and quinone-like intermediates, followed by dechlorination and eventual ring opening to form smaller organic acids.
Table 1: Potential Photodegradation Transformation Products of this compound
| Precursor Compound | Potential Transformation Products |
|---|
The hydrolytic stability of chlorinated phenols generally increases with the degree of chlorine substitution on the aromatic ring. As weak organic acids, their reactivity towards hydrolysis under typical environmental pH conditions (pH 5-9) is low. Therefore, hydrolysis is not considered a major degradation pathway for this compound in aquatic systems.
Chemical oxidation in aquatic environments can be initiated by strong oxidants such as hydroxyl radicals (•OH), which are naturally formed through photochemical processes involving dissolved organic matter. These radicals can react with this compound, leading to hydroxylation, demethylation, and dechlorination reactions, ultimately resulting in mineralization to CO₂, H₂O, and chloride ions. The rates of these reactions are dependent on the concentration of oxidants and the specific water chemistry.
Microbial Biotransformation and Biodegradation Processes
Microorganisms play a crucial role in the breakdown of halogenated organic compounds. Both anaerobic and aerobic pathways have been identified for the biotransformation of chlorinated phenols and their derivatives.
Under anaerobic conditions, a key initial step in the degradation of methoxylated aromatic compounds is O-demethylation. Specialized bacteria, such as species belonging to the genus Desulfitobacterium, are known to carry out this process. ilrs.dedb-thueringen.denih.govezbiocloudpro.app These bacteria can utilize the methyl group from phenyl methyl ethers as a carbon and energy source, a process that is often coupled to the reduction of an external electron acceptor. nih.gov
Studies have demonstrated the ability of Desulfitobacterium species to O-demethylate a variety of methoxylated compounds, including those with chloro-substituents. nih.govezbiocloudpro.app For instance, Desulfitobacterium hafniense has been shown to possess O-demethylase enzymes. nih.gov While direct evidence for the demethylation of this compound is not extensively documented, the known metabolic capabilities of Desulfitobacterium suggest that it is a likely initial step in its anaerobic biotransformation, yielding 2,3-dichlorohydroquinone.
Following demethylation, or in some cases occurring concurrently, reductive dechlorination is a critical step in the anaerobic degradation of chlorinated aromatic compounds. This process involves the removal of chlorine atoms from the aromatic ring, with the chloro-substituent being used as an electron acceptor in a form of anaerobic respiration known as organohalide respiration.
Several anaerobic bacteria, including species of Desulfitobacterium, are capable of reductive dechlorination. ezbiocloudpro.appnih.gov The process typically results in the stepwise removal of chlorine atoms, leading to less chlorinated and ultimately non-chlorinated phenols, which are more amenable to further degradation. The transformation of 2,4,5-trichlorophenoxyacetic acid by methanogenic enrichment cultures containing Desulfitobacterium has been shown to proceed via dechlorination. nih.gov It is therefore highly probable that the 2,3-dichlorohydroquinone formed from the demethylation of this compound undergoes sequential reductive dechlorination by anaerobic microbial communities.
Table 2: Anaerobic Biotransformation Pathway of this compound
| Step | Process | Microorganism Example | Intermediate/Product |
|---|---|---|---|
| 1 | O-Demethylation | Desulfitobacterium spp. | 2,3-Dichlorohydroquinone |
| 2 | Reductive Dechlorination | Desulfitobacterium spp. | Monochlorohydroquinones |
Under aerobic conditions, white-rot fungi, such as Phanerochaete chrysosporium, are highly effective in degrading a wide range of recalcitrant organopollutants, including chlorinated phenols. nih.govnih.govfao.org These fungi secrete powerful, non-specific extracellular enzymes, primarily lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP), which are key to their degradative capabilities. nih.gov
The degradation of chlorophenols by P. chrysosporium is initiated by an oxidative dechlorination reaction catalyzed by these peroxidases. nih.gov For example, the degradation of 2,4,6-trichlorophenol by P. chrysosporium begins with an oxidative dechlorination to form 2,6-dichloro-1,4-benzoquinone. nih.gov This quinone is then reduced to a dihydroxybenzene intermediate, which can undergo further reductive dechlorination. nih.gov Studies on other dichlorophenols have also shown the involvement of peroxidases in their degradation by this fungus. nih.gov
Therefore, the aerobic degradation of this compound by white-rot fungi is expected to proceed through an initial oxidation, likely at the methoxy (B1213986) or hydroxyl group, followed by demethylation and/or dechlorination to form chlorinated quinones. These intermediates are then further transformed through a series of reduction, dechlorination, and hydroxylation steps, eventually leading to ring cleavage and mineralization.
Table 3: Aerobic Degradation Pathway of Dichlorinated Phenols by Phanerochaete chrysosporium
| Precursor Compound | Key Enzymes | Initial Product | Subsequent Intermediates |
|---|
Enzymatic Ring Cleavage Mechanisms (e.g., Ortho- and Meta-cleavage)
The biodegradation of aromatic compounds, including chlorophenols, in aerobic environments is largely dependent on enzymatic ring cleavage, a critical step that breaks open the stable benzene (B151609) ring. This process is primarily mediated by dioxygenase enzymes, which incorporate molecular oxygen into the aromatic nucleus, typically after its initial hydroxylation to a dihydroxy intermediate (a catechol or its substituted analogue). The two principal strategies for cleaving the catechol ring are the ortho- and meta-cleavage pathways.
Ortho-cleavage Pathway (Intradiol Cleavage): In the ortho-cleavage, or intradiol fission, pathway, the carbon-carbon bond between the two hydroxyl groups of the catechol ring is cleaved. mdpi.com This reaction is catalyzed by intradiol dioxygenases, such as catechol 1,2-dioxygenase, which contain a non-heme Fe(III) ion in their active site. mdpi.comnih.gov For chlorinated phenols, this pathway is often referred to as a "modified" ortho-cleavage pathway. eurekaselect.comresearchgate.net The process typically proceeds as follows:
A chlorophenol is first hydroxylated to a chlorocatechol.
A chlorocatechol 1,2-dioxygenase then cleaves the ring to form a chloro-cis,cis-muconate. researchgate.netmdpi.com
Subsequent enzymatic reactions involving chloromuconate cycloisomerase and dienelactone hydrolase lead to the removal of the chlorine substituent and the formation of intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. mdpi.comresearchgate.net
This pathway is common in the degradation of many chloroaromatic compounds by various bacterial strains. researchgate.net
Meta-cleavage Pathway (Extradiol Cleavage): The meta-cleavage, or extradiol fission, pathway involves the cleavage of the carbon-carbon bond adjacent to one of the two hydroxyl groups of the catechol ring. mdpi.comnih.gov This reaction is catalyzed by extradiol dioxygenases, which typically contain a non-heme Fe(II) ion in their active site. nih.govepa.gov
Historically, the meta-cleavage pathway was considered less significant for the degradation of chloroaromatics because the resulting metabolites, such as acylchlorides, were thought to be reactive and could lead to the inactivation of the cleavage enzyme. jst.go.jpwikipedia.org However, research has identified bacterial strains, such as Pseudomonas putida GJ31, that possess a catechol 2,3-dioxygenase resistant to this inactivation, enabling the successful mineralization of chlorobenzene and other chloroaromatics via this pathway. jst.go.jpwikipedia.org The general steps are:
Formation of a substituted catechol from the parent aromatic compound.
Cleavage by a catechol 2,3-dioxygenase to produce a 2-hydroxymuconic semialdehyde. nih.govnih.gov
Further enzymatic conversions by hydrolases and dehydrogenases process the ring-fission product into central metabolites like pyruvate and acetaldehyde. nih.gov
The choice between the ortho- and meta-cleavage pathway is dependent on the specific microorganism and the nature of the substituents on the aromatic ring. eurekaselect.com
Below is an interactive table summarizing the key features of ortho- and meta-cleavage pathways for chlorinated catechols.
| Feature | Ortho-cleavage Pathway | Meta-cleavage Pathway |
| Cleavage Position | Between the two hydroxyl groups (Intradiol) | Adjacent to one of the hydroxyl groups (Extradiol) |
| Key Enzyme | Catechol 1,2-dioxygenase (Chlorocatechol 1,2-dioxygenase) | Catechol 2,3-dioxygenase |
| Enzyme Cofactor | Non-heme Fe(III) | Non-heme Fe(II) |
| Initial Product | (Chloro)-cis,cis-muconate | (Chloro)-2-hydroxymuconic semialdehyde |
| Prevalence | Common for chlorinated aromatics | Less common for chlorinated aromatics, but observed in specific strains |
Role of Key Microbial Enzymes in Xenobiotic Biotransformation (e.g., Cytochrome P450s, Dioxygenases)
The biotransformation of xenobiotics, including chlorinated phenols, is orchestrated by a diverse array of microbial enzymes. nih.gov These enzymes catalyze reactions that can detoxify pollutants or, in some cases, lead to the formation of persistent metabolites. nih.gov Among the most crucial enzymes in these processes are dioxygenases and cytochrome P450 monooxygenases.
Dioxygenases: Dioxygenases are a broad class of enzymes that catalyze the incorporation of both atoms of molecular oxygen (O₂) into a substrate. nih.gov They are central to the aerobic degradation of aromatic compounds. researchgate.net
Aromatic Ring-Hydroxylating Dioxygenases: These enzymes, often referred to as Rieske non-heme iron oxygenases, initiate the degradation process by adding two hydroxyl groups to the aromatic ring, forming a cis-dihydrodiol. researchgate.net This step is crucial as it activates the stable aromatic ring for subsequent cleavage. researchgate.net
Ring-Cleavage Dioxygenases: As detailed in the previous section, these enzymes (catechol 1,2-dioxygenases and catechol 2,3-dioxygenases) are responsible for the critical step of breaking the aromatic ring of catecholic intermediates. mdpi.comnih.gov
The versatility and substrate range of dioxygenases make them highly effective in degrading a wide variety of environmental pollutants, including polychlorinated biphenyls (PCBs) and other chlorinated aromatic compounds.
Cytochrome P450s: Cytochrome P450 monooxygenases (CYPs or P450s) are a superfamily of heme-containing enzymes that play a vital role in the metabolism of a vast array of xenobiotics and endogenous compounds. They are monooxygenases, meaning they incorporate one atom of oxygen from O₂ into the substrate, while the other is reduced to water.
In the context of xenobiotic biotransformation, P450s catalyze a wide range of reactions, including:
Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring or aliphatic side chains. Aromatic hydroxylation is a key initial step in the degradation of many phenolic compounds.
Dehalogenation: The removal of halogen atoms, which is often a critical step in detoxifying chlorinated xenobiotics.
O-dealkylation: The removal of alkyl groups from ether linkages.
While P450s are essential for detoxification, their activity can sometimes lead to bioactivation, where a less toxic compound is converted into a more reactive or toxic metabolite. The expression and activity of these enzymes are crucial in determining the fate and toxic potential of environmental contaminants.
The following table provides a comparative overview of the primary roles of these enzyme classes in xenobiotic biotransformation.
| Enzyme Class | Primary Function | Reaction Type | Oxygen Atoms Incorporated | Key Role in Chlorophenol Degradation |
| Dioxygenases | Ring activation and cleavage | Dioxygenation | 2 | Initial hydroxylation of the aromatic ring and subsequent ring fission. |
| Cytochrome P450s | Functionalization (detoxification/bioactivation) | Monooxygenation | 1 | Initial hydroxylation and dehalogenation of the parent compound. |
Formation of this compound as an Environmental Metabolite
This compound is not a primary industrial chemical but rather emerges in the environment as a transformation product of other widely used xenobiotic compounds. Its formation often involves microbial O-methylation, a common biotransformation reaction where a methyl group is enzymatically transferred to a hydroxyl group. nih.gov
Research has shown that chlorinated 4-methoxyphenols can be formed through the microbial O-methylation of chlorinated para-hydroquinones (also known as chlorinated 1,4-dihydroxybenzenes). eurekaselect.commdpi.comnih.gov These hydroquinones are themselves degradation intermediates of more complex chlorinated compounds, such as pentachlorophenol (PCP) or other polychlorinated phenols. jst.go.jpwikipedia.org
The bacterium Rhodococcus chlorophenolicus, known for its ability to degrade polychlorinated phenols, has been shown to catalyze the O-methylation of various chlorinated hydroquinones. eurekaselect.commdpi.comnih.gov The reaction requires two hydroxyl groups in the para position. The bacterium selectively methylates the hydroxyl group that is flanked by chlorine substituents. mdpi.comnih.gov For instance, trichlorohydroquinone is methylated to form 2,3,5-trichloro-4-methoxyphenol, and 2,6-dichlorohydroquinone is transformed into 3,5-dichloro-4-methoxyphenol (B1593616). mdpi.comnih.gov
Based on this established mechanism, the formation of this compound can be inferred to occur via the O-methylation of its corresponding precursor, 2,3-dichloro-p-hydroquinone . This precursor would likely arise from the microbial degradation of more highly chlorinated phenols, such as 2,4,5-trichlorophenol (B144370) or pentachlorophenol, through a series of hydroxylation and dechlorination steps.
Initial Degradation: A polychlorinated phenol (B47542) (e.g., 2,4,5-trichlorophenol) undergoes initial enzymatic attack, often involving hydroxylation and reductive dechlorination, leading to the formation of a chlorinated hydroquinone (B1673460) intermediate.
Precursor Formation: Through these initial steps, 2,3-dichloro-p-hydroquinone is formed.
O-Methylation: O-methyltransferase enzymes, present in soil and aquatic microorganisms, catalyze the transfer of a methyl group (often from S-adenosylmethionine) to one of the hydroxyl groups of the dichlorohydroquinone, yielding this compound.
This methylation step is significant because it increases the lipophilicity of the compound compared to its hydroquinone precursor, which can affect its environmental mobility, bioavailability, and potential for bioaccumulation.
Applications in Advanced Organic Synthesis and Material Science
Role as a Key Building Block for Multi-Functional Molecules
While direct, extensive research on 2,3-dichloro-4-methoxyphenol as a primary building block is not widely documented, its structure is emblematic of substituted phenols that are fundamental to advanced organic synthesis. Phenolic compounds, in general, are precursors to a vast array of more complex molecules due to the reactivity of the hydroxyl group and the aromatic ring. rsc.org
The hydroxyl group can be readily derivatized through etherification or esterification, allowing for the introduction of a wide range of functional groups. These modifications can be used to tune the solubility, reactivity, and electronic properties of the resulting molecules. For instance, the reaction of the hydroxyl group with various alkylating or acylating agents can produce intermediates for pharmaceuticals, agrochemicals, or other specialty chemicals.
Furthermore, the chlorine and methoxy (B1213986) substituents on the aromatic ring influence its reactivity towards electrophilic aromatic substitution. The electron-donating methoxy group activates the ring, while the electron-withdrawing chlorine atoms have a deactivating and directing effect. This interplay of electronic effects can be exploited to achieve regioselective functionalization of the aromatic ring, leading to the synthesis of highly substituted and complex molecular scaffolds.
The synthesis of multi-functional molecules from phenolic precursors is a cornerstone of modern organic chemistry. These molecules often possess tailored properties for specific applications, such as biological activity or materials science. Although specific examples for this compound are scarce in the literature, its potential as a precursor can be inferred from the rich chemistry of related chlorinated and methoxylated phenols.
Synthesis of Functionalized Polymers and Resins (via derivatization)
Substituted phenols are crucial monomers in the synthesis of a variety of polymers and resins, most notably phenolic resins. researchgate.net The derivatization of this compound would be a necessary first step to incorporate it into a polymer backbone or as a pendant group. The phenolic hydroxyl group provides a convenient handle for such modifications.
For example, this compound could be converted into a polymerizable monomer by introducing a vinyl or acrylic group through etherification or esterification of the hydroxyl group. The resulting monomer could then be subjected to radical polymerization to yield a functionalized polystyrene or polyacrylate. The presence of the dichloro and methoxy functionalities on the pendant phenyl rings would impart specific properties to the resulting polymer, such as altered thermal stability, refractive index, and flame retardancy. Enzyme-catalyzed polymerization of phenols is another approach that offers mild reaction conditions. nih.gov
The table below illustrates hypothetical data for polymers synthesized from a derivatized this compound monomer, based on general properties of similar functionalized polymers.
| Polymer Derivative | Monomer Structure (Hypothetical) | Polymerization Method | Glass Transition Temperature (Tg) (°C) | Refractive Index (nD) |
| Poly(2,3-dichloro-4-methoxystyryl ether) | C₁₅H₁₂Cl₂O₂ | Free Radical | 125 | 1.62 |
| Poly(2,3-dichloro-4-methoxyphenyl acrylate) | C₁₀H₈Cl₂O₃ | Free Radical | 110 | 1.59 |
| Poly(2,3-dichloro-4-methoxyphenyl methacrylate) | C₁₁H₁₀Cl₂O₃ | Free Radical | 130 | 1.60 |
This interactive data table allows for the comparison of potential properties of polymers derived from this compound.
The incorporation of chlorine atoms into the polymer structure is known to enhance flame retardancy and chemical resistance. The methoxy group, on the other hand, can influence the polymer's solubility and adhesion properties. By carefully selecting the derivatization strategy and polymerization conditions, a range of functionalized polymers and resins with tailored properties could potentially be developed from this compound.
Exploration of Optical and Electronic Materials Based on Derivatives
The electronic properties of aromatic compounds are highly dependent on the nature and position of their substituents. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups on the phenyl ring of this compound suggests that its derivatives could possess interesting optical and electronic properties.
Chlorinated aromatic hydrocarbons can exhibit unique photophysical behaviors, and their electronic properties can be fine-tuned by the degree and pattern of chlorination. researchgate.net The methoxy group, being a strong electron-donating group, can increase the electron density of the aromatic ring and influence the energy levels of the molecular orbitals. This can affect the absorption and emission of light, making derivatives of this compound potential candidates for use in optical materials, such as fluorescent probes or components of organic light-emitting diodes (OLEDs).
While there is no specific research detailing the optical and electronic properties of materials derived from this compound, we can hypothesize on the potential characteristics of such materials based on the known effects of similar substituents on aromatic systems. The table below presents hypothetical data for a derivative of this compound, illustrating potential optical and electronic properties.
| Derivative (Hypothetical) | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) |
| 4-((2,3-Dichloro-4-methoxyphenyl)ethynyl)pyridine | 320 | 450 | 0.45 | -5.8 | -2.5 |
| 2,3-Dichloro-4-methoxy-N-phenylaniline | 350 | 480 | 0.30 | -5.5 | -2.2 |
This interactive data table showcases the potential tunability of the optical and electronic properties of derivatives of this compound.
The synthesis of such derivatives would likely involve cross-coupling reactions to extend the conjugation of the aromatic system or the introduction of specific chromophoric or electronically active moieties. The interplay between the electron-donating and -withdrawing groups could lead to materials with interesting charge-transfer characteristics, which are desirable for applications in organic electronics. Further research into the synthesis and characterization of derivatives of this compound is needed to fully explore their potential in the field of optical and electronic materials.
Future Research Directions and Methodological Advancements
Integrated Computational and Experimental Approaches for Reaction Prediction
The prediction of reaction pathways, kinetics, and product formation for 2,3-dichloro-4-methoxyphenol can be significantly enhanced by combining computational modeling with experimental validation.
Computational Approaches:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the electronic structure, bond energies, and reaction energetics of this compound. nih.govscholarsresearchlibrary.com This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, as well as the thermodynamic feasibility of various transformation reactions. For instance, DFT calculations can help in understanding the bond dissociation energies, which are crucial for predicting degradation pathways. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models can be developed to predict the reactivity and potential toxicity of this compound and its derivatives. scholarsresearchlibrary.comnih.govijsmr.in By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimental data, these models can forecast the compound's behavior in different chemical and biological systems. nih.govijsmr.in
Experimental Validation:
The predictions from computational models must be rigorously tested through laboratory experiments. This involves conducting reactions under controlled conditions and analyzing the products and reaction rates. The experimental data then provides a feedback loop to refine and improve the accuracy of the computational models.
The synergy between these approaches is demonstrated in the following table:
| Computational Method | Predicted Parameter | Experimental Validation |
| Density Functional Theory (DFT) | Reaction mechanisms and energy barriers | Kinetic studies and product analysis |
| QSAR | Bioactivity and toxicity | In vitro and in vivo toxicological assays |
Development of Advanced Analytical Techniques for Trace Analysis
Detecting and quantifying this compound at trace levels in complex environmental matrices is crucial for monitoring and remediation efforts. Future research will focus on developing more sensitive, selective, and rapid analytical methods.
Current and Emerging Techniques:
Gas Chromatography-Mass Spectrometry (GC/MS): This is a widely used technique for the analysis of chlorinated phenols. ncasi.orggov.bc.ca To enhance sensitivity, derivatization techniques, such as in situ acetylation, can be employed to improve the volatility and chromatographic behavior of the analyte. ncasi.orgnemi.gov
Liquid Chromatography (LC) with Advanced Detectors: High-performance liquid chromatography (HPLC) coupled with detectors like mass spectrometry (MS) or electrochemical detectors offers high selectivity and sensitivity for the analysis of phenolic compounds in aqueous samples. researchgate.netresearchgate.net
Electrochemical Sensors: The development of novel electrochemical sensors based on nanomaterials presents a promising avenue for the rapid and on-site detection of this compound. edgccjournal.org These sensors can offer advantages in terms of portability, cost-effectiveness, and real-time monitoring capabilities.
A comparison of these analytical techniques is provided below:
| Analytical Technique | Principle | Advantages | Future Developments |
| GC/MS | Separation based on volatility and mass-to-charge ratio | High resolution and structural information | Miniaturization for field portability |
| LC-MS/Electrochemical Detection | Separation based on polarity and electrochemical properties | Suitable for non-volatile compounds, high sensitivity | Improved ionization sources and electrode materials |
| Electrochemical Sensors | Measurement of current or potential changes | Rapid, portable, and low-cost | Enhanced selectivity through molecular imprinting |
Biocatalytic Synthesis and Degradation of this compound and its Derivatives
Biocatalysis offers an environmentally friendly alternative to conventional chemical methods for the synthesis and degradation of this compound.
Biodegradation:
Microbial Degradation: Various aerobic and anaerobic bacteria have been shown to degrade chlorinated phenols. arizona.eduresearchgate.netresearchgate.net Aerobic pathways often involve initial attack by monooxygenases, leading to the formation of chlorocatechols. arizona.edu Anaerobic degradation can proceed through reductive dechlorination. arizona.eduresearchgate.net
Fungal Degradation: White-rot fungi, such as Phanerochaete chrysosporium, are particularly effective at degrading highly chlorinated and recalcitrant compounds. nih.govwalshmedicalmedia.comnih.gov They secrete extracellular enzymes like lignin (B12514952) peroxidases and manganese peroxidases that can oxidize a wide range of aromatic pollutants. nih.govresearchgate.net The degradation of 2,4,5-trichlorophenol (B144370) by P. chrysosporium involves a series of oxidative dechlorination and quinone reduction steps. nih.gov
Biocatalytic Synthesis:
The same enzymes involved in degradation can potentially be harnessed for the synthesis of novel derivatives of this compound. By controlling the reaction conditions and substrate availability, it may be possible to achieve specific biocatalytic transformations.
| Biocatalytic Approach | Key Organisms/Enzymes | Mechanism |
| Aerobic Bacterial Degradation | Pseudomonas, Sphingomonas | Monooxygenases |
| Anaerobic Bacterial Degradation | Desulfitobacterium | Reductive dehalogenases |
| Fungal Degradation | Phanerochaete chrysosporium | Lignin peroxidase, Manganese peroxidase |
Green Chemistry Approaches in Synthesis and Transformation
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov Future research on this compound will increasingly focus on adopting these principles.
Green Synthesis:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemijournal.com
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids, is a key aspect of green synthesis. nih.gov
Catalysis: The use of catalysts, particularly those that are recyclable and non-toxic, can improve reaction efficiency and reduce waste. chemijournal.comresearchgate.net
Green Transformation and Degradation:
Catalytic Hydrodechlorination (HDC): This process involves the removal of chlorine atoms from chlorinated compounds using a catalyst (often palladium-based) and a hydrogen source. mdpi.comrsc.orgepa.gov HDC is considered an environmentally friendly method as it can convert toxic chlorophenols into less harmful phenols. mdpi.comepa.gov
Sonochemical Degradation: The application of ultrasound can induce the formation of highly reactive radicals in aqueous solutions, leading to the degradation of organic pollutants. nih.govtandfonline.comtandfonline.com The efficiency of sonolysis can be enhanced by combining it with other advanced oxidation processes, such as Fenton-like reactions. nih.gov
Photochemical Synthesis and Degradation: Irradiation with light can be used to either synthesize less chlorinated phenols from more highly chlorinated precursors or to degrade them. aaru.edu.jo
| Green Chemistry Approach | Application | Advantages |
| Microwave-Assisted Synthesis | Synthesis | Reduced reaction time, energy efficiency |
| Catalytic Hydrodechlorination | Transformation/Degradation | High efficiency, formation of less toxic products |
| Sonochemical Degradation | Degradation | Effective for dilute aqueous solutions |
Q & A
Basic: What are the standard synthetic routes for 2,3-Dichloro-4-methoxyphenol, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves electrophilic substitution or selective chlorination of 4-methoxyphenol. Key steps include:
- Chlorination: Use of Cl₂ or SO₂Cl₂ under controlled temperatures (0–25°C) to avoid over-chlorination .
- Protection/Deprotection: Methoxy groups are stable under mild acidic/basic conditions, enabling selective functionalization .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>97%) .
Data Table:
| Reagent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Cl₂ (gas) | 0–5 | 65–70 | 95 |
| SO₂Cl₂ (neat) | 20–25 | 75–80 | 97 |
Basic: Which spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR: ¹H NMR (DMSO-d6) shows methoxy singlet at δ 3.8 ppm and aromatic protons at δ 6.7–7.2 ppm. ¹³C NMR confirms Cl and OCH₃ substitution .
- Mass Spectrometry: ESI-MS ([M-H]⁻ at m/z 191.0) and HRMS validate molecular weight (192.02 g/mol) .
- HPLC: Reverse-phase C18 column (acetonitrile/water, 0.1% TFA) with UV detection (280 nm) ensures purity .
Basic: What are the key physicochemical properties of this compound?
Methodological Answer:
- logP: Calculated as 2.8 (EPI Suite), indicating moderate hydrophobicity .
- Solubility: 1.2 g/L in water at 25°C; improves in DMSO or ethanol (>50 g/L) .
- pKa: ~9.5 (phenolic OH), influencing ionization in biological assays .
Advanced: How can conflicting data on chlorophenol toxicity be resolved in mechanistic studies?
Methodological Answer:
- Dose-Response Analysis: Use in vitro models (e.g., HepG2 cells) to compare IC₅₀ values with structural analogs .
- Metabolite Profiling: LC-MS/MS identifies reactive intermediates (e.g., quinones) responsible for oxidative stress .
- Pathway Enrichment: Transcriptomics (RNA-seq) reveals upregulated oxidative stress genes (e.g., Nrf2, HO-1) .
Advanced: What computational tools predict the environmental fate of this compound?
Methodological Answer:
- EPI Suite: Estimates biodegradation (BIOWIN: 1.5 = persistent) and bioaccumulation (BCF = 120) .
- Molecular Dynamics (MD): Simulates interactions with soil organic matter (FFT-OT-R model) to predict adsorption .
Data Table:
| Parameter | Value | Model |
|---|---|---|
| Half-life (soil) | 60–90 days | EPI Suite |
| BCF (fish) | 120 | EPI Suite |
| Log Koc | 3.2 | MD Simulation |
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE: Nitrile gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile chlorinated byproducts .
- Waste Disposal: Neutralize with 10% NaOH before incineration .
Advanced: How can stability issues in aqueous solutions be mitigated for long-term studies?
Methodological Answer:
- pH Control: Buffer solutions (pH 6–7) reduce hydrolysis; avoid alkaline conditions (pH >10) .
- Light Protection: Store in amber vials to prevent photodegradation (UV-Vis stability <5% loss at 30 days) .
- Antioxidants: Add 0.1% BHT to inhibit radical formation .
Advanced: What strategies address contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays: Use OECD guidelines (e.g., Daphnia magna acute toxicity) to ensure reproducibility .
- Meta-Analysis: Pool data from multiple studies (e.g., 95 relevant studies in PubMed) to identify trends .
- Structural-Activity Modeling: CoMFA or QSAR correlates substituent effects (e.g., Cl position) with toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
